molecular formula C10H10O5 B2974322 2-(2-Formyl-6-methoxyphenoxy)acetic acid CAS No. 40359-30-6

2-(2-Formyl-6-methoxyphenoxy)acetic acid

Cat. No.: B2974322
CAS No.: 40359-30-6
M. Wt: 210.185
InChI Key: STGBYWNNAZDMFE-UHFFFAOYSA-N
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Description

2-(2-Formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid typically involves the reaction of 3-methoxysalicylic acid with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 3-methoxysalicylic acid is esterified with chloroacetic acid in the presence of a suitable catalyst.

    Hydrolysis: The ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

2-(2-Formyl-6-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetic acids .

Scientific Research Applications

2-(2-Formyl-6-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The methoxy and phenoxyacetic acid moieties contribute to the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-(2-Formyl-6-methoxyphenoxy)acetic acid can be compared with similar compounds such as:

    2-(2-Formyl-5-methoxyphenoxy)acetic acid: Differing by the position of the methoxy group, this compound exhibits different reactivity and properties.

    2-(2-Formyl-6-methoxyphenoxy)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety, leading to variations in its chemical behavior.

    2-(2-Formyl-6-methoxyphenoxy)butanoic acid: Similar to the propanoic acid derivative, but with a butanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBYWNNAZDMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-30-6
Record name 2-(2-formyl-6-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The starting product is 2-hydroxy-3-methoxy benzaldehyde, known commonly as o-vanillin. Alkylation is conducted by the already described method, using ethyl bromoacetate under reflux in acetonitrile. In this manner 2-formyl-6-methoxy-phenoxyacetic acid is obtained in the form of the ethyl ester. The oily crude product is saponified to give the corresponding acid in the form of a white crystalline solid. Melting point 118/119° C. NMR (DMSO-d6): 13 (b, 1H), 10.5 (s, 1H), 7.4/7.1 (m, 3H), 4.8 (s, 2H), 3.85 (s, 3H). IR (KBr, cm-1): 3100/2600, 1735, 1700. This is transformed into the corresponding oxime using hydroxylamine hydrochloride.
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